Cas no 95361-01-6 (Ethyl 8-Amino-2-naphthoate)

Ethyl 8-Amino-2-naphthoate 化学的及び物理的性質
名前と識別子
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- 8-Amino-naphthalene-2-carboxylic acid ethyl ester
- Ethyl 8-Amino-2-naphthoate
- AMY17129
- ethyl 8-aminonaphthalene-2-carboxylate
- Ethyl 1-aminonaphthalene-7-carboxylate
-
- MDL: MFCD18414312
- インチ: 1S/C13H13NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2,14H2,1H3
- InChIKey: SLYYEFCACGGZAB-UHFFFAOYSA-N
- SMILES: O(CC)C(C1=CC=C2C=CC=C(C2=C1)N)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 254
- XLogP3: 2.7
- トポロジー分子極性表面積: 52.3
Ethyl 8-Amino-2-naphthoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A219002387-500mg |
Ethyl 1-aminonaphthalene-7-carboxylate |
95361-01-6 | 98% | 500mg |
$1029.00 | 2023-08-31 | |
Alichem | A219002387-1g |
Ethyl 1-aminonaphthalene-7-carboxylate |
95361-01-6 | 98% | 1g |
$1819.80 | 2023-08-31 | |
eNovation Chemicals LLC | Y1103979-5g |
ethyl 8-amino-2-naphthoate |
95361-01-6 | 95% | 5g |
$3500 | 2024-07-24 | |
eNovation Chemicals LLC | Y1103979-5g |
ethyl 8-amino-2-naphthoate |
95361-01-6 | 95% | 5g |
$3500 | 2025-02-19 | |
eNovation Chemicals LLC | Y1103979-5g |
ethyl 8-amino-2-naphthoate |
95361-01-6 | 95% | 5g |
$3500 | 2025-02-24 |
Ethyl 8-Amino-2-naphthoate 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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2. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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6. Back matter
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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8. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
Ethyl 8-Amino-2-naphthoateに関する追加情報
Ethyl 8-Amino-2-naphthoate (CAS No. 95361-01-6): Properties, Applications, and Market Insights
Ethyl 8-Amino-2-naphthoate (CAS No. 95361-01-6) is a specialized organic compound with significant applications in pharmaceutical research, dye synthesis, and material science. This naphthalene derivative is characterized by its unique molecular structure, combining an ethyl ester group with an amino-substituted naphthoate framework. The compound's chemical formula and precise molecular weight make it particularly valuable for researchers exploring novel synthetic pathways.
The growing interest in amino-naphthoate derivatives has been driven by recent advancements in medicinal chemistry and organic electronics. Scientists are particularly interested in how the ethyl 8-amino-2-naphthoate structure can be modified to create new functional materials. Recent publications in journals like Organic Letters and Journal of Medicinal Chemistry have highlighted its potential as a building block for more complex molecular architectures.
From a physical properties perspective, Ethyl 8-Amino-2-naphthoate typically appears as a crystalline solid with specific solubility characteristics that make it suitable for various organic reactions. Its melting point range and spectroscopic properties (including NMR and IR signatures) are well-documented in chemical literature, providing researchers with reliable data for identification and quality control purposes.
In pharmaceutical applications, this compound serves as a key intermediate for developing potential therapeutic agents. The 8-amino-2-naphthoate moiety has shown interesting biological activity in preliminary studies, particularly in research targeting specific enzyme inhibitors. While not itself a drug candidate, its structural features make it valuable for medicinal chemistry research and drug discovery programs.
The material science field has also shown increasing interest in Ethyl 8-Amino-2-naphthoate derivatives for their potential in organic electronic applications. Researchers are investigating how these compounds might contribute to the development of new organic semiconductors or luminescent materials, especially in the context of sustainable energy solutions and flexible electronics.
From a synthetic chemistry standpoint, the compound offers several advantages. Its ethyl ester group provides a convenient handle for further chemical modifications, while the amino group at the 8-position allows for diverse functionalization strategies. This dual functionality makes 95361-01-6 particularly versatile in multi-step synthetic routes.
The global market for specialty naphthalene derivatives like Ethyl 8-Amino-2-naphthoate has seen steady growth, driven by increasing R&D activities in both academic and industrial settings. Major chemical suppliers have reported growing demand for high-purity samples of this compound, particularly from pharmaceutical research organizations and advanced materials laboratories.
Quality control aspects of Ethyl 8-Amino-2-naphthoate production are critical, with HPLC purity standards typically exceeding 98% for research-grade material. Analytical methods for characterizing this compound are well-established, including chromatographic techniques and mass spectrometry, ensuring researchers can obtain material with consistent quality for their experiments.
Storage and handling recommendations for 95361-01-6 follow standard protocols for amino-substituted aromatic compounds. Proper storage conditions typically involve protection from light and moisture, with recommended temperatures that maintain compound stability over extended periods. These handling protocols help preserve the compound's integrity for research applications.
Recent patent literature reveals innovative applications of Ethyl 8-Amino-2-naphthoate derivatives in various technological fields. Several patents filed in the past three years describe novel uses of related compounds in sensor technologies and specialty coatings, indicating potential future directions for applied research with this chemical scaffold.
Environmental and safety considerations for Ethyl 8-Amino-2-naphthoate follow standard laboratory chemical protocols. While not classified as hazardous under normal handling conditions, proper laboratory practices including the use of personal protective equipment are recommended when working with this compound, as with all fine chemicals.
The synthesis of 8-Amino-2-naphthoic acid ethyl ester (alternative name) typically involves multi-step organic transformations starting from commercially available naphthalene precursors. Modern synthetic approaches often emphasize atom economy and green chemistry principles, reflecting current trends in sustainable chemical production.
Academic interest in Ethyl 8-Amino-2-naphthoate continues to grow, with increasing citations in chemical literature. Research groups worldwide are exploring its potential as a versatile intermediate, particularly in projects involving heterocyclic compound synthesis and molecular recognition studies.
For researchers sourcing this compound, several reputable chemical suppliers offer Ethyl 8-Amino-2-naphthoate in various quantities, from milligram-scale samples for initial testing to bulk quantities for larger-scale applications. Certificate of Analysis documentation typically accompanies research-grade material, providing essential quality assurance data.
Future research directions for 95361-01-6 and related compounds may focus on expanding their utility in asymmetric synthesis and catalysis. The compound's structural features suggest potential as a chiral auxiliary or ligand in certain catalytic systems, representing an area of ongoing investigation in synthetic methodology development.
In analytical applications, derivatives of Ethyl 8-Amino-2-naphthoate have shown promise as fluorescent probes and spectroscopic tags. This application area has gained attention in biochemical research, particularly for studying molecular interactions and developing new analytical methods.
The compound's role in materials science continues to evolve, with recent studies examining its potential in supramolecular chemistry and nanostructure formation. The specific spatial arrangement of functional groups in 8-Amino-2-naphthoic acid ethyl ester makes it an interesting candidate for designing molecular assemblies with tailored properties.
For those working with Ethyl 8-Amino-2-naphthoate, staying informed about recent publications and patent developments is essential. The compound's applications span multiple disciplines, and new uses continue to emerge as research in related fields advances. Regular literature searches using the CAS number 95361-01-6 can help researchers stay current with the latest developments.
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